BenchChemオンラインストアへようこそ!

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide

Kinase Inhibition VEGFR NAMPT

This unique naphthamide-pyrrole-pyrimidine scaffold has no published bioactivity data, making it a prime candidate for de novo phenotypic screening and target engagement profiling. Its computed drug-like properties support medicinal chemistry SAR optimization. Unlike annotated probes (e.g., DW10075), its uncharacterized profile allows true exploratory research. Secure high-purity batch for your discovery pipeline.

Molecular Formula C21H19N5O
Molecular Weight 357.417
CAS No. 1396816-11-7
Cat. No. B2530089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide
CAS1396816-11-7
Molecular FormulaC21H19N5O
Molecular Weight357.417
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)NCCNC3=CC(=NC=N3)N4C=CC=C4
InChIInChI=1S/C21H19N5O/c27-21(18-9-5-7-16-6-1-2-8-17(16)18)23-11-10-22-19-14-20(25-15-24-19)26-12-3-4-13-26/h1-9,12-15H,10-11H2,(H,23,27)(H,22,24,25)
InChIKeyIDERFWXGLPXXCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide (CAS 1396816-11-7): Procurement-Grade Overview and Compound Identity


N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide (CAS 1396816-11-7) is a synthetic small molecule characterized by a naphthamide core linked via an ethylenediamine spacer to a 6-(1H-pyrrol-1-yl)pyrimidin-4-amine motif [1]. Its molecular formula is C21H19N5O with a molecular weight of 357.4 g/mol [1]. The compound is commercially available from multiple vendors for research purposes . However, a comprehensive search of major bioactivity databases (PubChem, ChEMBL, BindingDB) and the patent literature reveals a critical absence of published, quantitative biological activity data (e.g., IC50, Ki, EC50) for this specific compound [1][2][3].

Data Void Risk: Why Procuring N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide Requires a Blank-Slate Approach


For well-characterized chemical probes, procurement decisions are driven by comparative potency and selectivity data against defined biological targets. In the case of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide (CAS 1396816-11-7), generic substitution or comparison to close analogs fails as a decision-making strategy because there is currently no published, quantitative activity data to define its biological profile [1][2]. This absence of data means the compound cannot be interchanged with other naphthamide- or pyrimidinyl-pyrrole-containing molecules based on assumed functional equivalence. Any scientific project planning to use this compound must treat it as an uncharacterized entity, requiring de novo profiling to establish its utility relative to known tool compounds like DW10075 (a potent VEGFR inhibitor with a naphthamide core) or other kinase-targeting pyrimidinyl-pyrroles [3].

Quantitative Differentiator Analysis for N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide: Comparator Evidence Status


Biological Activity and Target Engagement Profile vs. Structural Analogs

A search for quantitative biological data (IC50, Ki, EC50) for N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide (CAS 1396816-11-7) against any specific target was conducted across major databases (PubChem, ChEMBL, BindingDB). No bioactivity data was found for this compound [1][2][3]. In contrast, closely related structural analogs bearing a naphthamide group have well-characterized activity. For example, DW10075 (6-((2-((3-acetamidophenyl)amino)pyrimidin-4-yl)oxy)-N-phenyl-1-naphthamide) is a potent and selective VEGFR-2 inhibitor with an enzymatic IC50 of 0.69 nM [4]. Other analogs, such as N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide, showed no significant inhibition of human NAMPT (IC50 > 100,000 nM) [5]. This difference highlights that the target compound's activity cannot be assumed based on structural similarity alone.

Kinase Inhibition VEGFR NAMPT HDAC

Physicochemical and Drug-Likeness Profile Comparison Against Clinical Candidates

The computed physicochemical properties of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide (MW 357.4 g/mol, XLogP3-AA 3.5, 2 HBD, 4 HBA) indicate compliance with Lipinski's Rule of Five [1]. This profile is similar to the VEGFR inhibitor DW10075 (MW ~480 g/mol, cLogP ~4.5) [2], but the target compound is smaller and more polar, suggesting a different absorption and distribution profile. However, without experimental solubility, permeability, or metabolic stability data, this remains a computational estimate. The class-level inference from naphthamide-containing drugs suggests potential for oral bioavailability, but this cannot be used for direct compound selection without empirical data [3].

Physicochemical Properties Drug-Likeness ADME Lipinski's Rule of Five

Chemical Stability and Solubility Profile for Formulation Planning

No experimental solubility or stability data for N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide has been published. Vendor datasheets do not report solubility information . As a class-level inference, naphthamides with moderate molecular weight and LogP typically exhibit DMSO solubility suitable for in vitro assays, but experimental verification is needed. This lack of data contrasts with well-characterized probes where formulation protocols are established and reproducible .

Chemical Stability Solubility Formulation DMSO Solubility

Verified Application Scenarios for N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide Based on Current Evidence


De Novo Target Identification and Primary Screening

Given the complete absence of published bioactivity data [1][2], the primary application scenario for this compound is as a novel entity for phenotypic screening or panel-based target deconvolution. Its unique structure—combining a naphthamide, pyrrole, and pyrimidine—may yield unexpected target engagement profiles not seen with annotated probes like DW10075 [3]. This scenario is best suited for exploratory medicinal chemistry projects.

Chemical Probe Development Starting Point

The compound's favorable computed drug-like properties [4] make it a viable starting point for a medicinal chemistry optimization program. Laboratories can leverage its structural novelty to establish initial structure-activity relationships (SAR) around the pyrimidinyl-pyrrole scaffold, particularly if initial screening reveals activity against a therapeutically relevant target.

Negative Control or Inactive Analog in Assay Development

If profiling reveals a lack of activity against common off-targets, this compound could serve as a negative control in assays where related naphthamide-containing molecules (e.g., VEGFR or kinase inhibitors) are being studied. Its structural similarity without confirmed potency may help rule out non-specific effects [3].

Quote Request

Request a Quote for N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.